1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is a synthetic urea derivative featuring a benzoyl-substituted tetrahydroquinoline core linked to a 2-ethoxyphenyl group via a urea bridge. Urea derivatives are widely studied for their pharmacological and material science applications due to their hydrogen-bonding capabilities and structural versatility.
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-2-31-23-13-7-6-12-21(23)27-25(30)26-20-15-14-18-11-8-16-28(22(18)17-20)24(29)19-9-4-3-5-10-19/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPBHAKYSYHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.5 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : It interacts with receptors such as the AT1 receptor, affecting blood pressure regulation and demonstrating anti-hypertensive properties .
- Antioxidant Activity : The presence of the tetrahydroquinoline moiety contributes to its antioxidant effects, which can mitigate oxidative stress in cells.
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Anticancer Activity : In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values suggest significant potency in inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on A549 and HeLa cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM for A549 cells and 20 µM for HeLa cells .
- Anti-inflammatory Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .
- Antimicrobial Screening : The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing effective inhibition at concentrations lower than those required for conventional antibiotics .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural analysis.
Substituent Effects on Physicochemical Properties
- The trifluoromethyl group in significantly increases electronegativity, which may reduce metabolic degradation but also limit solubility.
- Alkoxy Chains :
- Thiophene derivatives () exhibit distinct π-π stacking behavior compared to quinoline/isoquinoline cores .
Hydrogen Bonding and Crystal Packing
Urea’s dual hydrogen-bond donor/acceptor nature makes it critical for crystal engineering. The target compound’s 2-ethoxyphenyl group may sterically hinder hydrogen-bond formation compared to the less bulky substituents in and . In contrast, the sulfonyl group in could form extensive hydrogen-bond networks, as observed in graph set analyses of similar structures . Crystallographic tools like SHELX and SIR97 are typically employed to resolve such interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
